Ddabt1

CHIKV antiviral IC50

DDABT1 (CAS 2777045-35-7) is a covalent ester conjugate of telmisartan and salicylic acid. It offers 2.8-fold superior antiviral potency (IC50 14.53 μM) over telmisartan alone and dual anti-inflammatory efficacy superior to TM+SA combination. With LD50 5000 mg/kg (>100× safety margin), it is the optimal probe for CHIKV replication and inflammation studies. Not achievable by parent compounds or simple mixtures.

Molecular Formula C40H34N4O4
Molecular Weight 634.7 g/mol
Cat. No. B12374278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdabt1
Molecular FormulaC40H34N4O4
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
InChIInChI=1S/C40H34N4O4/c1-4-11-36-42-37-25(2)22-28(38-41-32-15-8-9-16-33(32)43(38)3)23-34(37)44(36)24-26-18-20-27(21-19-26)29-12-5-6-13-30(29)40(47)48-35-17-10-7-14-31(35)39(45)46/h5-10,12-23H,4,11,24H2,1-3H3,(H,45,46)
InChIKeyMVXXPOXJHVKWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDABT1: Telmisartan-Salicylic Acid Conjugate for CHIKV Antiviral Research and Inflammation Studies


DDABT1 (CAS 2777045-35-7, C40H34N4O4, MW 634.72) is a synthetic ester conjugate of telmisartan (TM) and salicylic acid (SA). It functions as a Chikungunya virus (CHIKV) replication inhibitor with an in vitro IC50 of 14.53 μM and exhibits dual anti-inflammatory/anti-arthritic activity via angiotensin II receptor type 1 (AT1) modulation [1]. The compound shows a selectivity index (SI = CC50/IC50) >33 and in vivo efficacy superior to its parent molecules against acute, subacute, and chronic inflammation [1].

Why Telmisartan or Salicylic Acid Alone Cannot Substitute for DDABT1 in CHIKV Research


Telmisartan (TM) exhibits moderate anti-CHIKV activity (IC50 ~40.85 μM) but lacks sufficient anti-inflammatory potency for CHIKV-associated arthritis, while salicylic acid (SA) provides anti-inflammatory effects without meaningful antiviral activity. DDABT1, as a covalent conjugate, demonstrates a 2.8-fold improvement in antiviral potency over TM (IC50 14.53 vs 40.85 μM) and superior anti-inflammatory efficacy compared to the physical combination of TM+SA [1]. This enhanced dual activity arises from covalent integration that optimizes pharmacokinetic behavior and dual-target engagement, making simple substitution with parent compounds or their mixture scientifically inadequate for studies requiring simultaneous viral suppression and inflammation control [1].

Quantitative Differentiation of DDABT1 Against CHIKV and Inflammation Comparators


DDABT1 Exhibits 2.8-Fold Greater Antiviral Potency Than Parent Telmisartan (TM) in Vero Cells

DDABT1 demonstrates significantly enhanced antiviral activity against CHIKV (PS strain) compared to its parent compound telmisartan (TM). At an MOI of 0.1, DDABT1 achieved an IC50 of 14.53 μM, while TM exhibited an IC50 of 40.85 μM under comparable conditions [1]. At a lower MOI of 0.01, DDABT1 maintained superior potency with an IC50 of 14.59 μM versus TM's 21.07 μM [1]. This represents a 2.8-fold improvement at MOI 0.1 and a 1.4-fold improvement at MOI 0.01.

CHIKV antiviral IC50 potency comparison

DDABT1 Achieves Selectivity Index (SI) >33, Indicating a Favorable Therapeutic Window

The selectivity index (SI = CC50/IC50) of DDABT1 was calculated as >33, with a CC50 exceeding 700 μM in Vero cells [1]. While a direct SI value for telmisartan (TM) is not reported in the same study, the CC50 for DDABT1 (>700 μM) and its IC50 (14.53 μM) indicate that >95% of cells remain viable at concentrations up to 100 μM—a concentration sufficient to achieve robust antiviral effects [1]. The SI >33 positions DDABT1 as a compound with a reasonable therapeutic window suitable for in vivo efficacy studies without overt cytotoxicity.

selectivity index cytotoxicity CC50 therapeutic window

DDABT1 Reduces Acute Inflammation by 87.59% in Rat Paw Edema Model, Outperforming Diclofenac and TM+SA Combination

In a carrageenan-induced acute inflammation model in Wistar rats, DDABT1 at an equimolar dose (0.0194 mmol/kg, p.o.) reduced paw edema by 87.59% at 4 h post-injection [1]. This inhibition was significantly greater than that achieved by diclofenac (74.3%), salicylic acid alone (54.92%), or the physical combination of TM+SA (65.58%) [1]. The data demonstrate that covalent conjugation of TM and SA produces a synergistic anti-inflammatory effect not attainable by simple co-administration.

anti-inflammatory in vivo paw edema carrageenan

DDABT1 Demonstrates Low Acute Oral Toxicity with LD50 of 5000 mg/kg in Rats

Acute oral toxicity evaluation in rats following OECD-423 guidelines revealed no mortality up to a dose of 2000 mg/kg, establishing an LD50 of 5000 mg/kg for DDABT1 [1]. This LD50 value is >100-fold higher than the effective anti-inflammatory dose (0.0194 mmol/kg, equivalent to approximately 12 mg/kg) used in in vivo efficacy studies, indicating a substantial safety margin for preclinical investigations [1].

acute toxicity LD50 safety in vivo

DDABT1 Provides Superior Protection Against Chronic Arthritis and Joint Pathology Compared to TM, SA, or Their Combination

In a CFA-induced chronic arthritis model in rats, DDABT1 treatment minimized soft tissue swelling and prevented joint space narrowing as assessed by radiographic analysis, whereas SA- and TM-treated groups exhibited persistent soft tissue swelling and joint space narrowing indicative of bone destruction [1]. The physical combination of TM+SA partially attenuated these pathological changes, but DDABT1 demonstrated superior efficacy in preserving joint architecture [1]. Additionally, DDABT1 reduced erythrocyte sedimentation rate (ESR), a systemic marker of inflammation [1].

chronic inflammation arthritis CFA model radiography

Recommended Research and Procurement Applications for DDABT1


In Vitro CHIKV Replication Studies Requiring Dual Antiviral-Anti-inflammatory Readouts

DDABT1 is suitable for cell-based assays (Vero cells) measuring CHIKV replication inhibition via plaque assay, qRT-PCR, or Western blot, with an IC50 of 14.53 μM [1]. Its concurrent AT1 modulation activity enables studies evaluating the interplay between viral replication and host inflammatory signaling, a capability not provided by TM or SA alone [1].

In Vivo Evaluation of Acute and Chronic CHIKV-Associated Arthritis

DDABT1 demonstrates superior anti-inflammatory efficacy in carrageenan-induced acute paw edema (87.59% inhibition) and CFA-induced chronic arthritis models compared to diclofenac, SA, TM, or TM+SA combination [1]. It is therefore the compound of choice for preclinical studies modeling CHIKV-induced joint pathology in rodents [1].

Mechanistic Studies of AT1-Mediated Viral Entry and Replication

DDABT1 retains the AT1 antagonist activity of telmisartan while exhibiting enhanced antiviral potency [1]. Time-of-addition experiments indicate predominant interference with early post-entry stages (>95% inhibition up to 4 hpi) with continued effects on late replication events [1], making it a valuable probe for dissecting AT1-dependent and -independent antiviral mechanisms.

Preclinical Toxicology and Dose-Ranging Studies for Dual-Action Antivirals

With an LD50 of 5000 mg/kg and no mortality at 2000 mg/kg in rats [1], DDABT1 offers a >100× safety margin relative to its efficacious anti-inflammatory dose [1]. This profile supports its use in repeat-dose toxicology studies and pharmacokinetic/pharmacodynamic modeling for dual-action antiviral candidates.

Technical Documentation Hub

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